4-(3-Chlorophenoxy)benzoic acid
Overview
Description
4-(3-Chlorophenoxy)benzoic acid is an organic compound with the molecular formula C13H9ClO3. It is a derivative of benzoic acid, where a 3-chlorophenoxy group is attached to the fourth position of the benzoic acid ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenoxy)benzoic acid typically involves the reaction of 3-chlorophenol with 4-fluorobenzonitrile in the presence of a base such as potassium hydroxide (KOH). The reaction is carried out in dimethylformamide (DMF) at elevated temperatures (around 175°C) for about 20 minutes. The intermediate product is then subjected to ether extraction and further refluxed in an aqueous potassium hydroxide solution to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chlorophenoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chlorophenoxy group can be substituted with other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Esterification: Typically involves alcohols and acid catalysts like sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Substitution Reactions: Products include substituted phenoxybenzoic acids.
Esterification: Products are esters of this compound.
Reduction: The major product is 4-(3-Chlorophenoxy)benzyl alcohol.
Scientific Research Applications
4-(3-Chlorophenoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenoxy)benzoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and target of the compound. For example, in biochemical assays, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways .
Comparison with Similar Compounds
4-(3-Chlorophenoxy)benzoic acid can be compared with other similar compounds such as:
4-(4-Chlorophenoxy)benzoic acid: Similar structure but with the chlorine atom in a different position.
4-(2-Chlorophenoxy)benzoic acid: Another positional isomer with the chlorine atom in the ortho position.
4-(3-Bromophenoxy)benzoic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: The unique positioning of the chlorine atom in this compound affects its reactivity and interaction with other molecules, making it distinct from its isomers and analogs .
Properties
IUPAC Name |
4-(3-chlorophenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOAXWSLHHLZQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303622 | |
Record name | 4-(3-Chlorophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-58-0 | |
Record name | 4-(3-Chlorophenoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1145-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Chlorophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.